Esréboxétine
Vue d'ensemble
Description
Esreboxetine est un inhibiteur sélectif de la recapture de la noradrénaline qui a été initialement développé par Pfizer pour le traitement de la douleur neuropathique et de la fibromyalgie . C'est l'énantiomère (S,S)-(+)- de la réboxétine et il est encore plus sélectif en tant qu'inhibiteur de la recapture de la noradrénaline en comparaison . Bien qu'il n'ait pas montré d'avantage significatif par rapport aux médicaments actuellement disponibles et ait été abandonné, des études récentes suggèrent que l'esreboxetine pourrait être efficace chez les patients atteints de fibromyalgie .
Applications De Recherche Scientifique
Esreboxetine has been used in various scientific research applications, including:
Chemistry: Studying the synthesis and reactions of selective norepinephrine reuptake inhibitors.
Biology: Investigating the biological effects of norepinephrine reuptake inhibition.
Industry: Developing new drugs and treatments based on the structure and activity of esreboxetine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'esreboxetine implique la synthèse énantiosélective des acides ®- et (S)-N-Boc-morpholine-2-carboxyliques par résolution cinétique catalysée par des enzymes . Cette méthode est appliquée à la synthèse d'analogues de la réboxétine, y compris l'esreboxetine .
Méthodes de production industrielle
Il y a peu d'informations disponibles sur les méthodes de production industrielle de l'esreboxetine. Il est connu que le composé a été développé et testé en essais cliniques par Pfizer .
Analyse Des Réactions Chimiques
Types de réactions
L'esreboxetine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs et conditions courants utilisés dans les réactions de l'esreboxetine comprennent :
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs de substitution : Tels que les halogènes ou les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé oxydé de l'esreboxetine, tandis que la réduction peut produire un dérivé réduit.
Applications de la recherche scientifique
L'esreboxetine a été utilisée dans diverses applications de recherche scientifique, notamment :
Chimie : Étude de la synthèse et des réactions des inhibiteurs sélectifs de la recapture de la noradrénaline.
Biologie : Étude des effets biologiques de l'inhibition de la recapture de la noradrénaline.
Industrie : Développement de nouveaux médicaments et traitements basés sur la structure et l'activité de l'esreboxetine.
Mécanisme d'action
L'esreboxetine exerce ses effets en inhibant sélectivement la recapture de la noradrénaline, un neurotransmetteur impliqué dans la régulation de l'humeur, de la douleur et d'autres fonctions physiologiques . En bloquant la recapture de la noradrénaline, l'esreboxetine augmente les niveaux de ce neurotransmetteur dans la fente synaptique, renforçant ses effets sur les neurones cibles .
Mécanisme D'action
Esreboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in the regulation of mood, pain, and other physiological functions . By blocking the reuptake of norepinephrine, esreboxetine increases the levels of this neurotransmitter in the synaptic cleft, enhancing its effects on target neurons .
Comparaison Avec Des Composés Similaires
Composés similaires
Réboxétine : Le mélange racémique dont l'esreboxetine est l'énantiomère (S,S)-(+)-.
Atomoxétine : Un autre inhibiteur sélectif de la recapture de la noradrénaline utilisé dans le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH).
Désilpramine : Un antidépresseur tricyclique qui inhibe également la recapture de la noradrénaline.
Unicité
L'esreboxetine est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la recapture de la noradrénaline par rapport à son mélange racémique, la réboxétine . Cette sélectivité accrue peut contribuer à ses effets thérapeutiques potentiels dans des affections telles que la fibromyalgie .
Activité Biologique
Esreboxetine, a highly selective norepinephrine reuptake inhibitor (NRI), has garnered attention for its potential therapeutic applications, particularly in the treatment of fibromyalgia and other pain-related conditions. This article delves into the biological activity of esreboxetine, highlighting its mechanisms, efficacy, safety profiles, and relevant research findings.
Esreboxetine is the active enantiomer of racemic reboxetine, primarily targeting the norepinephrine transporter (NET) with minimal affinity for serotonin transporters (SERT). Its selectivity is crucial for its pharmacological effects, as it enhances norepinephrine levels in the synaptic cleft while exerting negligible influence on serotonin reuptake.
The binding affinities of esreboxetine and related compounds are summarized in Table 1 below:
Compound | NET Binding Affinity (pK_i) | SERT Binding Affinity (pK_i) | Selectivity Ratio (NET/SERT) |
---|---|---|---|
Esreboxetine | 9.6 | 5.3 | 20,000-fold |
Atomoxetine | 8.6 | 7.1 | 30-fold |
Duloxetine | 8.4 | 9.1 | 5-fold |
Fluoxetine | 6.1 | 7.8 | 50-fold |
This table illustrates esreboxetine's remarkable selectivity for NET over SERT, which is essential for its therapeutic efficacy in pain modulation without significant serotonergic side effects.
Fibromyalgia Studies
Esreboxetine has been evaluated in several clinical trials focusing on its efficacy in managing fibromyalgia symptoms. A notable study involved a randomized, double-blind, placebo-controlled trial assessing esreboxetine's impact over an 8-week period:
- Study Design : Patients meeting the American College of Rheumatology criteria for fibromyalgia were randomized to receive either esreboxetine (starting at 2 mg/day and titrated to a maximum of 8 mg/day) or placebo.
- Primary Outcomes : The primary efficacy outcome was the change in weekly mean pain scores from baseline to week 8.
- Results :
- The esreboxetine group showed a statistically significant reduction in pain scores compared to placebo (-1.55 vs -0.99; P = 0.006).
- Improvements were also noted in the Fibromyalgia Impact Questionnaire (FIQ) total score (-15.63 vs -8.07; P < 0.001) and the Patient Global Impression of Change (PGIC) scale.
These findings indicate that esreboxetine not only alleviates pain but also enhances overall patient-reported outcomes related to fibromyalgia.
Long-Term Safety and Tolerability
Long-term studies have demonstrated that esreboxetine is generally well tolerated among patients with fibromyalgia. Adverse events reported include:
- Common Side Effects : Constipation (17.2%), insomnia (15.7%), dry mouth (15.7%), and headache (10.4%).
- Discontinuation Rates : The discontinuation rate due to adverse events was low, with only 11 patients in the esreboxetine group discontinuing compared to three in the placebo group.
Overall, these results suggest that esreboxetine maintains a favorable safety profile over extended treatment periods.
Case Studies and Additional Findings
In addition to clinical trials, various case studies have explored esreboxetine's effects on cognitive function and other somatic disorders associated with fibromyalgia:
- A study indicated that esreboxetine may improve cognitive function without disrupting psychomotor skills, which is critical for patients experiencing cognitive impairments often associated with chronic pain conditions.
- Research has also suggested that esreboxetine exhibits antinociceptive properties in preclinical models, further supporting its role as a therapeutic agent for pain management.
Propriétés
IUPAC Name |
(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQGYUDMJHNJBX-OALUTQOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009938 | |
Record name | Esreboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Reboxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.23e-02 g/L | |
Record name | Reboxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98819-76-2, 98769-81-4 | |
Record name | (S,S)-(+)-Reboxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98819-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esreboxetine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esreboxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esreboxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESREBOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S50ZY490 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Reboxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 171 °C (mesylate salt) | |
Record name | Reboxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.